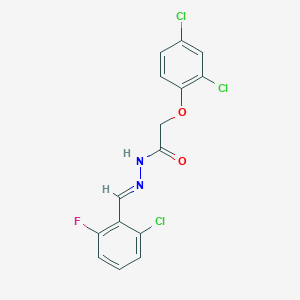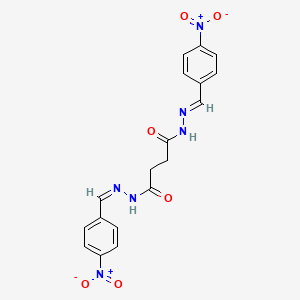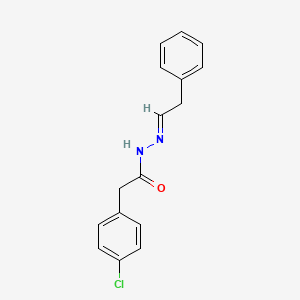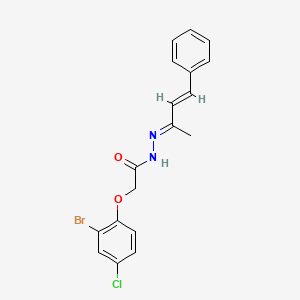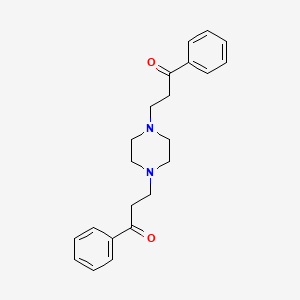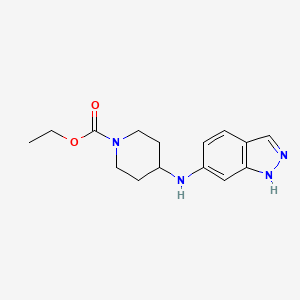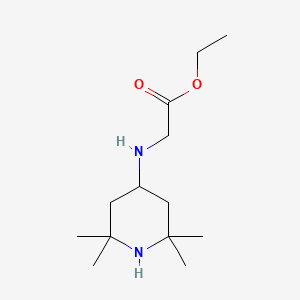![molecular formula C13H18ClNO2 B3857530 4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine](/img/structure/B3857530.png)
4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine
Übersicht
Beschreibung
4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'cloperastine' and belongs to the class of antitussive agents. It has been found to possess various pharmacological properties that make it a promising candidate for the treatment of various respiratory disorders.
Wirkmechanismus
Cloperastine exerts its pharmacological effects by binding to and activating the sigma-1 receptor. This receptor is found in various tissues including the respiratory tract and is involved in the regulation of various physiological processes such as inflammation, pain, and cell survival. Activation of the sigma-1 receptor by cloperastine results in the inhibition of cough reflex, reduction of inflammation, and relaxation of bronchial smooth muscles.
Biochemical and Physiological Effects:
Cloperastine has been found to possess various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes. It also reduces the production of reactive oxygen species (ROS) which are involved in the pathogenesis of various respiratory disorders. Additionally, cloperastine has been found to increase the production of surfactant which is important for the maintenance of lung function.
Vorteile Und Einschränkungen Für Laborexperimente
Cloperastine has several advantages as a research tool. It possesses potent pharmacological properties which make it a useful tool for the study of various respiratory disorders. It is also relatively easy to synthesize and purify. However, there are also some limitations associated with its use in lab experiments. It has been found to exhibit some degree of toxicity at high concentrations which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cloperastine. One potential area of research is the development of new formulations of cloperastine that can be administered via inhalation. This would allow for more targeted delivery of the drug to the respiratory tract. Another area of research is the study of the long-term effects of cloperastine on lung function. This would help to determine whether cloperastine is a safe and effective treatment option for respiratory disorders. Finally, the study of the sigma-1 receptor and its role in the pathogenesis of respiratory disorders is an area of research that holds promise for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Cloperastine has been extensively studied for its potential therapeutic applications. It has been found to possess antitussive, anti-inflammatory, and bronchodilatory properties. These properties make it a promising candidate for the treatment of various respiratory disorders such as cough, asthma, and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-3-2-4-12(14)13(11)17-10-7-15-5-8-16-9-6-15/h2-4H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMGYSANKMVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857459.png)
![2,3-bis{[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3857463.png)

![5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857493.png)
![4-(2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3857496.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B3857500.png)
